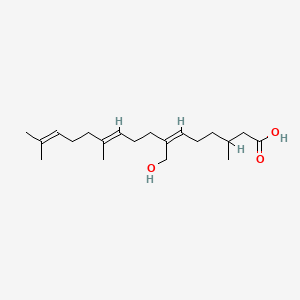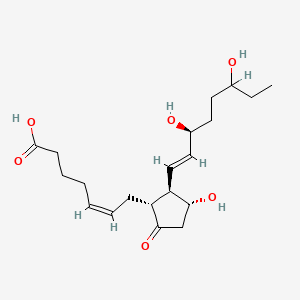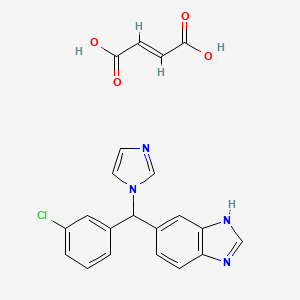![molecular formula C25H31N3O2 B1231739 4-[[3-(Diethylamino)propylamino]methylidene]-2-(2,6-dimethylphenyl)isoquinoline-1,3-dione](/img/structure/B1231739.png)
4-[[3-(Diethylamino)propylamino]methylidene]-2-(2,6-dimethylphenyl)isoquinoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[3-(diethylamino)propylamino]methylidene]-2-(2,6-dimethylphenyl)isoquinoline-1,3-dione is a member of isoquinolines.
Wissenschaftliche Forschungsanwendungen
Antitumor Potential
A study by Tsou et al. (2009) on a series of isoquinoline-1,3-dione derivatives identified their potential as antitumor agents. These compounds, including similar structures to 4-[[3-(Diethylamino)propylamino]methylidene]-2-(2,6-dimethylphenyl)isoquinoline-1,3-dione, showed potent and selective inhibition of cyclin-dependent kinase 4 (CDK4), an important target in cancer therapy (Tsou et al., 2009).
Fluorescent Properties
Jin Zhengneng (2012) synthesized a water-soluble compound structurally similar to the queried chemical, which exhibited interesting fluorescent properties. This finding opens avenues for the use of such compounds in bioimaging and diagnostic applications (Jin Zhengneng, 2012).
Novel Synthesis Techniques
Research by Nassiri et al. (2008) explored multicomponent reactions involving isoquinoline and other compounds. This provides insights into novel methods of synthesizing isoquinoline-1,3-dione derivatives, potentially including the compound (Nassiri et al., 2008).
Chemical Reactivity Studies
Da‐Gang Zhou and Yan-Qiong Li (2019) investigated the mechanisms of reactions involving compounds related to isoquinoline-1,3-diones. Understanding these mechanisms is crucial for developing new applications and synthesis methods for such compounds (Da‐Gang Zhou & Yan-Qiong Li, 2019).
Electroluminescent Properties
A study by G. Dobrikov et al. (2011) on low-molecular weight compounds, including isoquinoline-1,3-diones, revealed their potential application in electroluminescent layers for organic light-emitting devices. This underscores the versatility of these compounds in material science and electronics (G. Dobrikov et al., 2011).
Eigenschaften
Produktname |
4-[[3-(Diethylamino)propylamino]methylidene]-2-(2,6-dimethylphenyl)isoquinoline-1,3-dione |
|---|---|
Molekularformel |
C25H31N3O2 |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
4-[3-(diethylamino)propyliminomethyl]-2-(2,6-dimethylphenyl)-3-hydroxyisoquinolin-1-one |
InChI |
InChI=1S/C25H31N3O2/c1-5-27(6-2)16-10-15-26-17-22-20-13-7-8-14-21(20)24(29)28(25(22)30)23-18(3)11-9-12-19(23)4/h7-9,11-14,17,30H,5-6,10,15-16H2,1-4H3 |
InChI-Schlüssel |
WJLRPAMLKOZWPE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN=CC1=C(N(C(=O)C2=CC=CC=C21)C3=C(C=CC=C3C)C)O |
Kanonische SMILES |
CCN(CC)CCCN=CC1=C(N(C(=O)C2=CC=CC=C21)C3=C(C=CC=C3C)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1231656.png)
![4-[[(2,4-Difluoroanilino)-oxomethyl]amino]benzoic acid](/img/structure/B1231657.png)
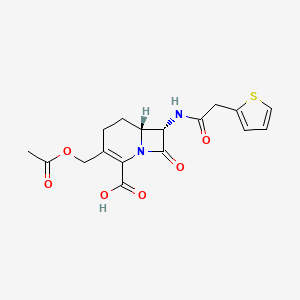
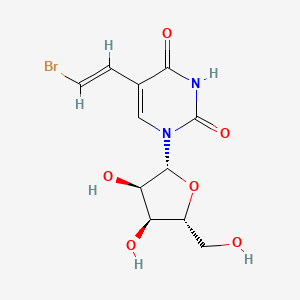
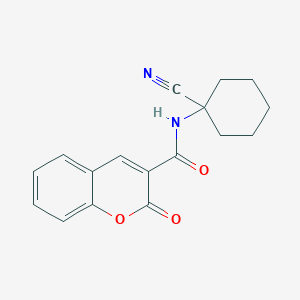
![acetic acid [(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1231662.png)
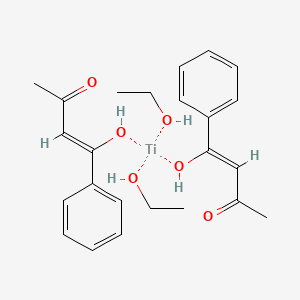
![[(Z)-(5-amino-4-methylisoquinolin-1-yl)methylideneamino]thiourea](/img/structure/B1231668.png)
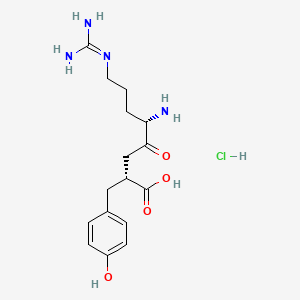
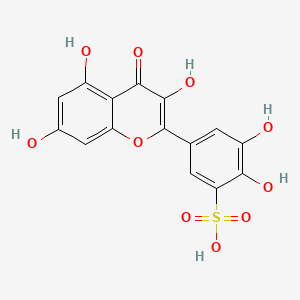
![(Z)-But-2-enedioic acid;(8S,10S,13S,14S,16R,17S)-17-[2-[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1231676.png)
